REACTION_CXSMILES
|
[F:1][C:2]1[C:10](F)=[C:9]([F:12])[C:8]([F:13])=[C:7]([CH3:14])[C:3]=1[C:4]([OH:6])=[O:5].[OH-].[K+].NCCNCCNCCNCCNCCN.[H][H]>C(O)C.[OH-].[Pd+2].[OH-].O>[F:13][C:8]1[C:7]([CH3:14])=[C:3]([C:2]([F:1])=[CH:10][C:9]=1[F:12])[C:4]([OH:6])=[O:5] |f:1.2,6.7.8|
|
Name
|
|
Quantity
|
1.04 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)O)C(=C(C(=C1F)F)F)C
|
Name
|
|
Quantity
|
840 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
232 mg
|
Type
|
reactant
|
Smiles
|
NCCNCCNCCNCCNCCN
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
200 mg
|
Type
|
catalyst
|
Smiles
|
[OH-].[Pd+2].[OH-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtrated through celite
|
Type
|
WASH
|
Details
|
the filtrate was washed with diethyl ether
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
CUSTOM
|
Details
|
After evaporating the solvent
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography (eluent; ethyl acetate:n-hexane=1:3)
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=C(C(=O)O)C(=CC1F)F)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 761 mg | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 80.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |